molecular formula C13H20N2O3S B5751392 2-(3,4-dimethyl-N-methylsulfonylanilino)-N,N-dimethylacetamide

2-(3,4-dimethyl-N-methylsulfonylanilino)-N,N-dimethylacetamide

Cat. No.: B5751392
M. Wt: 284.38 g/mol
InChI Key: WITPRHPZENZYAW-UHFFFAOYSA-N
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Description

2-(3,4-dimethyl-N-methylsulfonylanilino)-N,N-dimethylacetamide is an organic compound with the molecular formula C17H21N3O3S. This compound is characterized by the presence of a dimethylacetamide group attached to a 3,4-dimethyl-N-methylsulfonylanilino moiety. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-dimethyl-N-methylsulfonylanilino)-N,N-dimethylacetamide typically involves the reaction of 3,4-dimethylaniline with methylsulfonyl chloride to form 3,4-dimethyl-N-methylsulfonylaniline. This intermediate is then reacted with N,N-dimethylacetamide in the presence of a suitable catalyst to yield the final product. The reaction conditions often include the use of an inert atmosphere, such as nitrogen, and temperatures ranging from 0°C to 50°C.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-dimethyl-N-methylsulfonylanilino)-N,N-dimethylacetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylacetamide group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted acetamides.

Scientific Research Applications

2-(3,4-dimethyl-N-methylsulfonylanilino)-N,N-dimethylacetamide is used in various scientific research applications, including:

    Chemistry: As a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: In studies involving enzyme inhibition and protein interactions.

    Medicine: Potential use in drug development due to its unique chemical properties.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(3,4-dimethyl-N-methylsulfonylanilino)-N,N-dimethylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved may include signal transduction pathways and metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3,4-dimethylphenyl)-N-methylsulfonylacetamide
  • 2-(3,4-dimethylphenyl)-N,N-dimethylacetamide
  • 2-(3,4-dimethyl-N-methylsulfonylanilino)-N-(pyridin-3-ylmethyl)acetamide

Uniqueness

2-(3,4-dimethyl-N-methylsulfonylanilino)-N,N-dimethylacetamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity

Properties

IUPAC Name

2-(3,4-dimethyl-N-methylsulfonylanilino)-N,N-dimethylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O3S/c1-10-6-7-12(8-11(10)2)15(19(5,17)18)9-13(16)14(3)4/h6-8H,9H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WITPRHPZENZYAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N(CC(=O)N(C)C)S(=O)(=O)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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